2-(4-Methanesulfonylpiperazin-1-yl)acetic acid
Description
2-(4-Methanesulfonylpiperazin-1-yl)acetic acid is a piperazine derivative featuring a methanesulfonyl (mesyl) group at the 4-position of the piperazine ring and an acetic acid moiety attached to the 1-position. The methanesulfonyl group is a strong electron-withdrawing substituent, which reduces the basicity of the adjacent nitrogen atom and enhances the compound’s stability in acidic environments. This structural motif is frequently employed in medicinal chemistry, particularly in the design of kinase inhibitors, receptor antagonists, and prodrugs, owing to its ability to modulate solubility, bioavailability, and target binding . The acetic acid group provides a handle for further functionalization, such as esterification or amidation, enabling its integration into larger pharmacologically active molecules .
Properties
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-14(12,13)9-4-2-8(3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVJVUMCHLFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The process can be summarized as follows:
Step 1: Piperazine reacts with methanesulfonyl chloride in the presence of a base to form 4-methanesulfonylpiperazine.
Industrial Production Methods
Industrial production methods for 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding piperazine derivatives.
Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetic acid group.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methanesulfonylpiperazin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-acetic acid derivatives are a versatile class of compounds with diverse applications. Below is a detailed comparison of 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid with structurally related analogs:
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Substituent : The piperazine nitrogen is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis.
- Key Differences : The bulky Fmoc group increases steric hindrance, reducing reactivity compared to the mesyl group. This compound is primarily used as a synthetic intermediate in solid-phase peptide synthesis, whereas the methanesulfonyl analog is more likely to participate in electrophilic reactions or act as a leaving group .
- Applications: Limited to research and development (R&D) due to its instability in medicinal formulations .
[4-(3-Methylbenzoyl)piperazin-1-yl]acetic Acid
- Substituent : A 3-methylbenzoyl group is attached to the piperazine ring.
- Key Differences : The electron-withdrawing benzoyl group decreases the basicity of the piperazine nitrogen, similar to the mesyl group, but introduces aromaticity. This may enhance π-π stacking interactions in receptor binding, as seen in anticonvulsant studies .
(4-Benzyl-piperazin-1-yl)-acetic Acid Methyl Ester
- Substituent : A benzyl group on the piperazine ring and an acetic acid methyl ester.
- Key Differences : The ester group acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid. The benzyl substituent increases lipophilicity (logP), enhancing blood-brain barrier penetration compared to the polar mesyl group .
- Applications : Used in pharmacological studies targeting neurological disorders .
2-(4-Formylpiperazin-1-yl)acetic Acid
- Substituent : A formyl group on the piperazine ring.
- Key Differences : The formyl group is highly reactive, making this compound a precursor for Schiff base formation or further derivatization. In contrast, the methanesulfonyl group is chemically stable and resistant to nucleophilic attack .
- Physicochemical Properties : Molecular weight = 172.18 g/mol (C₇H₁₂N₂O₃), compared to ~234.26 g/mol for the mesyl analog (C₇H₁₄N₂O₄S) .
(4-Methyl-piperazin-1-yl)-acetic Acid
- Substituent : A simple methyl group on the piperazine ring.
- Key Differences : The methyl group is electron-donating, increasing the basicity of the piperazine nitrogen. This enhances solubility in acidic conditions but reduces stability compared to the mesyl-substituted analog .
- Applications : Often used as a building block in drug discovery for its straightforward synthetic accessibility .
Table 1: Comparative Analysis of Piperazine-Acetic Acid Derivatives
Biological Activity
2-(4-Methanesulfonylpiperazin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid
- Molecular Formula : C₁₃H₁₈N₂O₄S
- Molecular Weight : 306.36 g/mol
2-(4-Methanesulfonylpiperazin-1-yl)acetic acid exhibits biological activity primarily through its interaction with specific biological targets. The presence of the piperazine ring is known to enhance solubility and bioavailability, making it a favorable candidate for drug development.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to confirm these effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition of bacterial growth | |
| Enzyme Inhibition | Significant reduction in enzyme activity | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid against various bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. The results demonstrated a significant reduction in enzymatic activity, indicating a potential role in metabolic regulation.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the safety and efficacy of any therapeutic agent.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 50% |
| Half-Life | 4–6 hours |
| Metabolism | Hepatic via cytochrome P450 |
| Excretion | Renal (urinary) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
